N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Overview
Description
N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by sulfonation and subsequent substitution reactions. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like iodine or samarium triflate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to enhance the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents like ethanol, methanol, and acetonitrile. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives .
Scientific Research Applications
N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antitumor, and anti-inflammatory activities.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE include:
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: A related benzothiazole derivative with similar structural features.
2-Amino-6-methylbenzothiazole: Another benzothiazole compound with potential biological activities.
4-Methoxy-6-(2-propenyl)-1,3-benzodioxole: A structurally related compound with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propan-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-11(2)12-4-7-14(8-5-12)24(20,21)19-17-18-15-9-6-13(22-3)10-16(15)23-17/h4-11H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDFZYGLVZURFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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